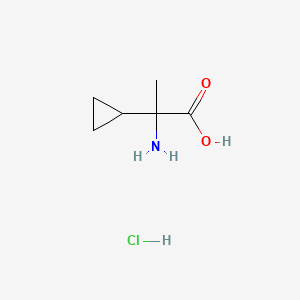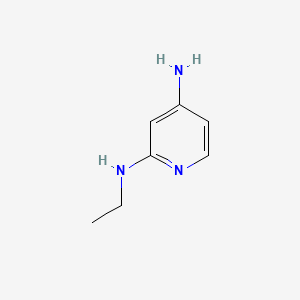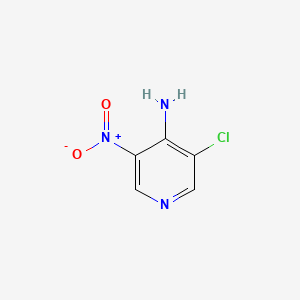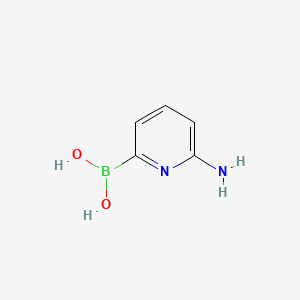
Acide (6-aminopyridin-2-yl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Aminopyridin-2-yl)boronic acid is an organic compound with the molecular formula C₅H₇BN₂O₂. It is a boronic acid derivative featuring an amino group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Applications De Recherche Scientifique
(6-Aminopyridin-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
Target of Action
The primary target of (6-Aminopyridin-2-yl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . It is used as a reagent in the Suzuki-Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, (6-Aminopyridin-2-yl)boronic acid interacts with aryl halides or vinyl esters in the presence of a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with the electrophilic organic groups. In transmetalation, the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by (6-Aminopyridin-2-yl)boronic acid is the Suzuki-Miyaura coupling pathway . This pathway allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds. The downstream effects include the creation of new organic compounds with diverse structures and properties.
Pharmacokinetics
It is known that the compound is a weak acid and can react with strong bases to form salts . It is soluble in water and some organic solvents . The compound is stable in air but may decompose at high temperatures .
Result of Action
The result of the action of (6-Aminopyridin-2-yl)boronic acid is the formation of new carbon-carbon bonds. This enables the synthesis of a wide variety of organic compounds, including those used in pharmaceuticals and materials science .
Action Environment
The action of (6-Aminopyridin-2-yl)boronic acid is influenced by several environmental factors. The compound is stable in air, but may decompose at high temperatures . Its reactivity can be influenced by the presence of other reagents, the choice of solvent, and the temperature of the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (6-Aminopyridin-2-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 6-bromo-2-aminopyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically proceeds as follows:
Starting Materials: 6-bromo-2-aminopyridine and a boronic acid derivative.
Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄).
Solvent: A suitable solvent such as tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours.
Industrial Production Methods: Industrial production of (6-Aminopyridin-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Aminopyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and suitable bases (e.g., potassium carbonate) in solvents like ethanol or water.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Comparaison Avec Des Composés Similaires
- (4-Aminopyridin-2-yl)boronic acid
- (3-Aminopyridin-2-yl)boronic acid
- (5-Aminopyridin-2-yl)boronic acid
Comparison: (6-Aminopyridin-2-yl)boronic acid is unique due to the position of the amino group on the pyridine ring. This positional isomerism affects its reactivity and binding properties. Compared to its analogs, (6-Aminopyridin-2-yl)boronic acid may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
(6-aminopyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQCQDAYTNNHPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694461 |
Source


|
| Record name | (6-Aminopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220910-24-6 |
Source


|
| Record name | (6-Aminopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
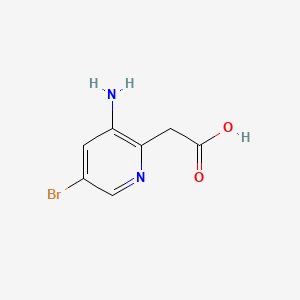

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)



![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)
